3,3-Difluoro-1-nitrosopyrrolidine
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Overview
Description
3,3-Difluoro-1-nitrosopyrrolidine is a chemical compound with the molecular formula C4H6F2N2O. It is a fluorinated pyrrolidine derivative, characterized by the presence of two fluorine atoms and a nitroso group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrrolidine with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), followed by nitrosation using a nitrosating agent like sodium nitrite in the presence of an acid .
Industrial Production Methods
Industrial production of 3,3-Difluoro-1-nitrosopyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-nitrosopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amino derivatives .
Scientific Research Applications
3,3-Difluoro-1-nitrosopyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated biomolecules.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-nitrosopyrrolidine involves its interaction with molecular targets through its fluorine atoms and nitroso group. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to modulate biological activities, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1-Nitrosopyrrolidine: Does not have fluorine atoms, resulting in different chemical and biological properties.
3,3,4-Trifluoropyrrolidine: Contains an additional fluorine atom, which can further enhance its reactivity and stability.
Uniqueness
3,3-Difluoro-1-nitrosopyrrolidine is unique due to the combination of fluorine atoms and a nitroso group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,3-difluoro-1-nitrosopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-2-8(3-4)7-9/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDYFKBOXALKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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